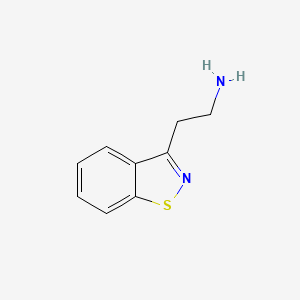

2-(1,2-Benzothiazol-3-yl)ethan-1-amine

Description

Significance of Benzothiazole (B30560) Heterocycles in Contemporary Chemical Biology

Benzothiazole and its derivatives are recognized as significant heterocyclic compounds in the field of chemical biology. jchemrev.com The structural rigidity and the presence of nitrogen and sulfur heteroatoms in the benzothiazole core allow for diverse intermolecular interactions with biological macromolecules, making it a key pharmacophore. researchgate.net These heterocycles are integral features in a wide array of molecules that exhibit significant biological activities. crimsonpublishers.comnih.gov The planarity of the fused ring system and its ability to participate in π-π stacking interactions are crucial features that contribute to its biological significance. jchemrev.com The versatility of the benzothiazole scaffold allows for chemical modifications at various positions, leading to a high degree of structural diversity. jchemrev.comjchemrev.com This adaptability has made it an invaluable tool for chemists in the exploration and development of new molecular probes and therapeutic lead compounds. crimsonpublishers.com

Overview of the Role of Benzothiazole-Containing Compounds in Drug Discovery Research

The benzothiazole nucleus is a principal moiety in numerous compounds investigated in drug discovery. nih.gov Its derivatives have been extensively studied and have demonstrated a broad spectrum of pharmacological activities. nih.gov The inherent affinity of the benzothiazole structure for various biological receptors has established it as a favored scaffold in the design of novel therapeutic agents. jchemrev.comjchemrev.com

The wide-ranging biological activities of benzothiazole derivatives have kept them in the spotlight of medicinal chemistry research. jchemrev.comjchemrev.com These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov The development of new synthetic methodologies to access this scaffold in high yields and to introduce molecular diversity continues to be an active area of research. nih.gov Several clinically used drugs, such as Riluzole and Pramipexole, contain the benzothiazole core, underscoring its importance in pharmaceutical development. nih.govcrimsonpublishers.com

Table 1: Investigated Pharmacological Activities of Benzothiazole Derivatives

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | jchemrev.comrsc.org |

| Antimicrobial | crimsonpublishers.comnih.gov |

| Anticonvulsant | nih.govjchemrev.com |

| Antiviral | jchemrev.comnih.gov |

| Antitubercular | nih.govjchemrev.com |

| Antimalarial | nih.govjchemrev.com |

| Analgesic | nih.govjchemrev.com |

| Anti-inflammatory | nih.govcrimsonpublishers.com |

| Antidiabetic | jchemrev.comrsc.org |

Structural Features and Core Reactivity Considerations of the 2-(1,2-Benzothiazol-3-yl)ethan-1-amine Moiety

The compound this compound is an organic molecule characterized by a benzothiazole ring system connected to an ethylamine (B1201723) group. evitachem.com This structure is classified as a heterocyclic aromatic amine. evitachem.com

Structural Features: The core of the molecule is the 1,2-benzothiazole ring system, which is an aromatic, planar bicyclic structure. researchgate.net This planarity is a key feature, influencing how the molecule can interact with other molecules, such as through stacking interactions. The ethylamine side chain is attached at the 3-position of the benzothiazole ring. This side chain introduces a flexible, non-aromatic component to the otherwise rigid scaffold. The primary amine group (-NH2) at the terminus of this chain is a key functional group, capable of acting as a hydrogen bond donor and a nucleophile.

Table 2: Chemical Properties of 2-(1,3-Benzothiazol-2-yl)ethanamine

| Property | Value | Reference |

|---|---|---|

| CAS Number | 82928-10-7 | scbt.com |

| Molecular Formula | C₉H₁₀N₂S | scbt.com |

| Molecular Weight | 178.25 g/mol | scbt.com |

| Alternate Name | 2-Benzothiazoleethanamine | scbt.com |

Core Reactivity Considerations: The reactivity of this compound is dictated by its primary functional groups: the benzothiazole ring and the primary amine.

Amine Group Reactivity: The primary amine is basic and nucleophilic. It can readily react with electrophiles such as acyl chlorides and aldehydes. mdpi.com For example, it can undergo N-acylation reactions to form amides. mdpi.com The presence of the lone pair of electrons on the nitrogen atom allows it to participate in coordination with metal ions and to form salts with acids.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

2-(1,2-benzothiazol-3-yl)ethanamine |

InChI |

InChI=1S/C9H10N2S/c10-6-5-8-7-3-1-2-4-9(7)12-11-8/h1-4H,5-6,10H2 |

InChI Key |

COWCCYRORCGHQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 1,2 Benzothiazol 3 Yl Ethan 1 Amine and Its Derivatives

Established Synthetic Routes to the Benzothiazole (B30560) Ring System

The formation of the benzothiazole nucleus is a cornerstone of synthesizing a vast array of derivatives. Traditional methods have been refined over the years to improve yields and accommodate a wide range of functional groups.

Condensation Reactions Involving 2-Aminobenzenethiols and Related Precursors

A prevalent and versatile method for constructing the 2-substituted benzothiazole ring system is the condensation of 2-aminobenzenethiol with various carbonyl compounds. chemguide.co.uk This approach is widely adopted due to the ready availability of the starting materials. The reaction typically proceeds by reacting 2-aminobenzenethiol with aldehydes, carboxylic acids, acyl chlorides, or esters. masterorganicchemistry.comchemicalbook.com For instance, the reaction with aldehydes often occurs in the presence of an oxidizing agent. google.com Numerous catalysts, including Brønsted and Lewis acids, have been employed to facilitate these condensations. prepchem.com

The general mechanism involves the initial formation of a Schiff base between the amino group of the 2-aminobenzenethiol and the carbonyl compound, followed by an intramolecular cyclization via nucleophilic attack of the thiol group, and subsequent oxidation to form the aromatic benzothiazole ring.

A variety of reaction conditions have been explored to optimize the synthesis of 2-substituted benzothiazoles. These include the use of microwave irradiation to accelerate the reaction and solvent-free conditions, aligning with the principles of green chemistry. prepchem.com

Cyclization Reactions for Benzothiazole Formation

Intramolecular cyclization reactions represent another significant pathway to the benzothiazole core. These methods often start with precursors that already contain the necessary atoms for the thiazole (B1198619) ring, which are then induced to cyclize. A classic example is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. rsc.org This method is particularly effective for synthesizing specific isomers, such as 6-substituted benzothiazoles. rsc.org

Other cyclization strategies include the reaction of ortho-halogenated anilines with sources of sulfur, such as isothiocyanates or carbon disulfide. chemguide.co.uk Copper and palladium catalysts are often employed to facilitate the intramolecular C-S bond formation in these reactions. chemguide.co.ukprepchem.com For instance, N-(2-chlorophenyl) benzothioamides can undergo copper(II)-catalyzed intramolecular coupling to yield 2-substituted benzothiazoles under mild conditions. prepchem.com

Synthesis of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine and its Precursors

The synthesis of the specific target compound, this compound, requires a different approach than the more common 2-substituted benzothiazoles. The key is the formation of a carbon-carbon bond at the 3-position of the 1,2-benzisothiazole (B1215175) ring system.

Methodologies for Introducing the Ethanamine Side Chain

A plausible synthetic route to introduce the ethanamine side chain at the 3-position of the 1,2-benzisothiazole core involves a two-step process starting from a suitable precursor. A key intermediate is 3-chloro-1,2-benzisothiazole (B19369), which can be synthesized from 1,2-benzisothiazol-3(2H)-one. prepchem.com

The introduction of the two-carbon side chain can be achieved through a nucleophilic substitution reaction. For instance, 3-chloro-1,2-benzisothiazole can react with sodium cyanide to potentially yield 2-(1,2-benzisothiazol-3-yl)acetonitrile. rsc.org This reaction introduces the necessary two-carbon backbone with a nitrile functional group.

The final step is the reduction of the nitrile to the primary amine. This transformation is a well-established reaction in organic synthesis. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. chemguide.co.uklibretexts.org The reduction of the nitrile group in 2-(1,2-benzisothiazol-3-yl)acetonitrile would lead to the desired product, 2-(1,2-benzisothiazol-3-yl)ethan-1-amine. chemguide.co.uklibretexts.org

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 1,2-Benzisothiazol-3(2H)-one | POCl₃ or SOCl₂ | 3-Chloro-1,2-benzisothiazole |

| 2 | 3-Chloro-1,2-benzisothiazole | NaCN or KCN | 2-(1,2-Benzisothiazol-3-yl)acetonitrile |

| 3 | 2-(1,2-Benzisothiazol-3-yl)acetonitrile | LiAlH₄ or H₂/Catalyst | This compound |

Strategies for Constructing the 1,2-Benzothiazole Core

The synthesis of the 1,2-benzisothiazole core, as opposed to the more common 1,3-benzothiazole, follows distinct synthetic pathways. A common starting material for the synthesis of 1,2-benzisothiazol-3(2H)-one is 2,2'-dithiodibenzoic acid. chemistrysteps.com This can be converted to the corresponding diacid chloride, which upon reaction with ammonia (B1221849) and subsequent cyclization, yields the 1,2-benzisothiazol-3(2H)-one. google.com

Alternatively, 2-mercaptobenzamides can undergo intramolecular oxidative dehydrogenative cyclization to form the 1,2-benzisothiazol-3(2H)-one ring system. nih.gov This reaction can be catalyzed by copper(I) under an oxygen atmosphere. nih.gov Another route involves the reaction of 2-(alkylthio)benzonitriles with a halogenating agent in the presence of water. google.com

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for the synthesis of benzothiazole derivatives. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. chemguide.co.uklibretexts.org

Sustainable strategies for benzothiazole synthesis often focus on the use of greener solvents, such as water or glycerol (B35011), and the development of reusable catalysts. masterorganicchemistry.com For example, the condensation of 2-aminothiophenols with aldehydes has been successfully carried out in glycerol at ambient temperature without the need for a catalyst. masterorganicchemistry.com The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another key aspect of sustainable synthesis. chemguide.co.uk

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of benzothiazoles, often leading to shorter reaction times and higher yields. prepchem.com Furthermore, visible-light-promoted synthesis offers an energy-efficient and mild alternative to traditional heating methods. chemguide.co.uk These advanced methodologies are not only more environmentally benign but also often provide access to a wider range of derivatives with improved efficiency.

| Approach | Key Features | Example Reaction |

| Green Solvents | Use of non-toxic, biodegradable solvents like water or glycerol. | Condensation of 2-aminothiophenol (B119425) and aldehydes in glycerol. masterorganicchemistry.com |

| Heterogeneous Catalysis | Employment of solid catalysts that are easily recoverable and reusable. | SnP₂O₇ catalyzed condensation of 2-aminothiophenol with aromatic aldehydes. chemguide.co.uk |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | One-pot synthesis of benzothiazoles from 2-aminothiophenol and aldehydes. prepchem.com |

| Visible-Light-Promoted Synthesis | Utilization of visible light as an energy source for reactions. | Synthesis of benzothiazoles from 2-aminothiophenols and aldehydes under air. chemguide.co.uk |

Green Chemistry Principles in Benzothiazole Synthesis

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. mdpi.com In the context of benzothiazole synthesis, these principles are applied through various strategies, including the use of environmentally benign solvents, renewable feedstocks, and energy-efficient reaction conditions. mdpi.com For instance, solvent-free reactions, where reactants are mixed and heated directly, reduce waste and eliminate the need for hazardous solvent disposal. mdpi.com A notable example involves the reaction of o-aminothiophenol with a ketone at 100°C using p-Toluene sulfonic acid (PTSA) as a catalyst, which proceeds without a solvent. mdpi.com

Microwave-assisted synthesis has also emerged as a green technique, significantly reducing reaction times and often improving yields. mdpi.com One study reported an 85-95% yield for benzothiazole derivatives under optimized microwave conditions, with a 40% reduction in energy consumption and a 50% reduction in waste generation compared to conventional methods. mdpi.com Furthermore, the use of biocatalysts, such as enzymes like lipases and peroxidases, in aqueous media offers a highly selective and environmentally friendly route to benzothiazole derivatives. mdpi.com

Catalyst-Mediated and Metal-Free Reaction Conditions

Catalysis plays a pivotal role in the synthesis of the benzothiazole core, with methods categorized into metal-catalyzed, nanocatalyst-driven, and metal-free reactions. nih.gov

Catalyst-Mediated Reactions: Transition metals like copper, palladium, and nickel are widely employed. nih.gov Copper catalysts, for example, are used in various strategies, including the reaction of 2-iodoanilines with benzyl (B1604629) amines and sulfur powder. mdpi.com Palladium catalysts are effective for intramolecular N-arylation reactions, while nickel catalysts can mediate the cross-coupling of heteroaromatic thioethers. nih.gov Heterogeneous catalysts, such as SnP2O7 and Sm(NO3)3·6H2O on nanosized silica (B1680970) gel, are also utilized for the condensation of 2-aminothiophenol with aldehydes, offering the advantage of easy recovery and recyclability. evitachem.com

| Catalyst System | Reactants | Conditions | Key Advantages |

| Cu(OAc)2·H2O / 1,10-phenanthroline | 2-Iodoanilines, Benzyl amines, Sulfur | Not specified | Utilizes inexpensive copper catalyst |

| SnP2O7 or Sm(NO3)3·6H2O/SiO2 | 2-Aminothiophenol, Aldehydes | Ethanol or Methanol | Recyclable heterogeneous catalyst |

| Pd(II)N^N^S pincer complex | Primary alcohols, 2-Aminothiophenol | 1 mol% catalyst loading | Sustainable, uses abundant alcohols, byproducts are water and hydrogen |

| ZnO-beta zeolite | 2-Aminothiophenol, Aldehydes | Not specified | Reusable heterogeneous catalyst, high yield |

Metal-Free Reactions: Growing environmental concerns have spurred the development of metal-free synthetic routes. nih.gov One such method involves the visible-light-driven intramolecular cyclization of thiobenzanilides using riboflavin, an inexpensive and natural photocatalyst, with potassium peroxydisulfate (B1198043) as an oxidizing agent. nih.gov Another approach utilizes elemental sulfur and an iodine catalyst for the reaction of anilines with aryl ketones. mdpi.com Furthermore, catalyst-free methodologies have been reported, such as the reaction of ortho-chloronitrobenzenes with benzyl chlorides and elemental sulfur, which proceeds via a radical mechanism to afford benzothiazoles in moderate to excellent yields. mdpi.com

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps in a single vessel, minimizing waste, time, and energy consumption. mdpi.com These approaches offer high atom economy and bond formation efficiency. mdpi.com

A three-component reaction for the synthesis of 2-arylbenzothiazoles involves the redox cyclization of haloanilines, arylacetic acids or benzyl chlorides, and elemental sulfur, catalyzed by copper acetate (B1210297). evitachem.com Another effective one-pot, three-component reaction utilizes 2-iodoaniline, aryl or hetaryl aldehydes, and thiourea (B124793), catalyzed by a ferromagnetic Cu(0)–Fe3O4@SiO2/NH2cel catalyst in water, allowing for easy magnetic retrieval of the catalyst. evitachem.com MCRs have also been employed to synthesize S-alkyl/aryl benzothiazole-2-carbothioates from thiols, oxalyl chloride, and 2-aminothiophenols using n-tetrabutylammonium iodide (TBAI) as a catalyst. ekb.eg

| Reaction Type | Reactants | Catalyst | Solvent | Key Features |

| Three-component | Haloanilines, Arylacetic acids/Benzyl chlorides, Sulfur | Copper acetate | Not specified | Scalable, uses readily available reagents |

| Three-component | 2-Iodoaniline, Aldehydes, Thiourea | Cu(0)–Fe3O4@SiO2/NH2cel | Water | Ecologically friendly, easy catalyst retrieval |

| Multicomponent | Thiols, Oxalyl chloride, 2-Aminothiophenols | n-Tetrabutylammonium iodide (TBAI) | Acetonitrile | Simultaneous C-N and C-S bond formation |

Derivatization Strategies for Structural Diversity

The functional properties of this compound can be fine-tuned through derivatization of its core structure. This allows for the exploration of a wider chemical space and the optimization of its characteristics for various applications. evitachem.com

Substituent Effects on the Thiazole Ring

The thiazole ring is a key pharmacophore, and its substitution pattern is a critical determinant of a compound's bioactivity. researchgate.net While the target molecule has a specific substitution at the 3-position, understanding the effects of substituents on the thiazole ring in related benzothiazoles provides valuable insights. The electronic and steric properties of substituents on the thiazole ring can govern the molecule's interaction with biological targets. researchgate.net For example, in benzothiazole-triazole hybrids, dimethoxy groups on a phenyl ring attached to the triazole moiety were found to be beneficial for antibacterial and antifungal efficacy. researchgate.net Although direct C-H functionalization of the thiazole ring in the parent compound is not widely reported, general methods for C2-H functionalization of benzothiazoles via phosphonium (B103445) intermediates suggest potential pathways for introducing further diversity. nih.gov

Functionalization of the Ethanamine Side Chain

The ethanamine side chain of this compound offers a prime site for functionalization to generate a wide array of derivatives. The primary amine group is a versatile functional handle that can undergo a variety of chemical transformations.

Common derivatization strategies for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further reduced or used as intermediates. nih.gov

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These reactions allow for the introduction of diverse functional groups, which can alter the molecule's solubility, basicity, and ability to participate in hydrogen bonding. For example, derivatization with 4-hydroxy-3-methoxycinnamaldehyde (B191438) can form a stable Schiff base, a technique used to improve the detection of amine metabolites in analytical applications. nih.gov A two-step derivatization process can be employed to tag amine and other functional groups, enhancing signal response in mass spectrometry by increasing proton affinity and hydrophobicity. nih.gov

Investigation of Molecular Mechanisms and Biological Targets of 2 1,2 Benzothiazol 3 Yl Ethan 1 Amine and Its Derivatives

Enzyme Inhibition and Modulation Studies (In Vitro Focus)

Derivatives of 2-(1,2-Benzothiazol-3-yl)ethan-1-amine have been shown to interact with a variety of enzyme systems, demonstrating inhibitory or modulatory activity that is central to their pharmacological profile. The following subsections detail the in vitro findings related to their effects on cholinesterases, kinases, and other significant enzyme systems.

Cholinesterase Enzymes (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease. Several derivatives of the benzothiazole (B30560) scaffold have been investigated for their potential in this area.

A study on benzothiazolone derivatives revealed that many of these compounds exhibited a preference for inhibiting BChE over AChE. mdpi.com For instance, one of the most potent compounds in the series, designated M13, demonstrated a half-maximal inhibitory concentration (IC50) of 1.21 µM against BChE. mdpi.com Another compound, M2, also showed strong BChE inhibition with an IC50 of 1.38 µM and a higher selectivity index for BChE over AChE. mdpi.com Kinetic analysis of compound M13 identified it as a reversible and noncompetitive inhibitor of BChE. mdpi.com

In another study, a series of N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide derivatives were synthesized and evaluated for their BuChE inhibitory activity. Two compounds from this series, 2c and 2h , displayed notable potency with IC50 values of 15.12 µM and 12.33 µM, respectively. nih.gov

Furthermore, a series of novel benzothiazoles were designed and synthesized as dual inhibitors for both AChE and monoamine oxidase B (MAO-B). One particularly active compound, 4f , exhibited an IC50 value of 23.4 ± 1.1 nM against AChE. nih.gov

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Benzothiazolone Derivative (M13) | Butyrylcholinesterase (BChE) | 1.21 µM | mdpi.com |

| Benzothiazolone Derivative (M2) | Butyrylcholinesterase (BChE) | 1.38 µM | mdpi.com |

| Benzothiazole-Propanamide Derivative (2c) | Butyrylcholinesterase (BuChE) | 15.12 µM | nih.gov |

| Benzothiazole-Propanamide Derivative (2h) | Butyrylcholinesterase (BuChE) | 12.33 µM | nih.gov |

| Benzothiazole Derivative (4f) | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | nih.gov |

Kinase Inhibition (e.g., p56lck, VEGFR-2)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases such as cancer. Derivatives of this compound have been explored as inhibitors of several kinases, including p56lck and VEGFR-2.

p56lck , a lymphocyte-specific tyrosine kinase, is a key component of T-cell signaling. Molecular docking and dynamic simulation studies have been conducted on benzothiazole-thiazole hybrids to investigate their potential as p56lck inhibitors. These computational studies aimed to understand the structural requirements for effective inhibition of the p56lck enzyme. biointerfaceresearch.com

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. A number of benzothiazole-based derivatives have shown promise as VEGFR-2 inhibitors. In one study, a series of 2-aminobenzothiazole (B30445) hybrids were synthesized and evaluated for their VEGFR-2 inhibitory activity. The most potent compound in this series, 4a , demonstrated an IC50 of 91 nM. nih.gov Another study on novel benzothiazole-based derivatives identified compounds 10-12 and 21-23 as having significant VEGFR-2 inhibitory activity, with IC50 values ranging from 0.15 to 0.19 µM, comparable to the standard drug sorafenib (B1663141) (IC50 = 0.12 µM). nih.gov

| Compound/Derivative | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole Hybrid (4a) | VEGFR-2 | 91 nM | nih.gov |

| Benzothiazole Derivatives (10-12) | VEGFR-2 | 0.15-0.19 µM | nih.gov |

| Benzothiazole Derivatives (21-23) | VEGFR-2 | 0.15-0.19 µM | nih.gov |

Other Enzyme Systems (e.g., α-Glucosidase, Urease, Caspase-3, Ube2T)

The inhibitory activity of this compound derivatives extends to a variety of other enzyme systems that are implicated in a range of pathological conditions.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A series of benzothiazole-triazole derivatives were synthesized and found to be potent inhibitors of α-glucosidase. The most active compound in this series, 6s , exhibited an IC50 value of 20.7 µM. nih.gov Another study on thiazolidinone-based benzothiazole derivatives also identified several potent α-glucosidase inhibitors, with compounds 4 , 5 , and 6 showing IC50 values of 3.50 ± 0.70 µM, 4.80 ± 0.10 µM, and 3.20 ± 0.70 µM, respectively. researchgate.net

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Benzothiazole analogs have been synthesized and evaluated for their urease inhibitory activity. In one study, all twenty synthesized compounds showed excellent urease inhibitory potential, with IC50 values ranging from 1.4 ± 0.10 to 34.43 ± 2.10 µM, which was more potent than the standard thiourea (B124793) (IC50 19.46 ± 1.20 µM). nih.gov Another investigation into 2-amino-6-arylbenzothiazoles also identified potent urease inhibitors, with compound 3b being the most active, displaying an IC50 of 6.01 ± 0.23 μM. researchgate.net

Caspase-3 is a critical executioner enzyme in the apoptotic pathway, and its inhibition can be a therapeutic approach for conditions characterized by excessive cell death. A novel series of 1,2-benzisothiazol-3-one derivatives were synthesized and evaluated as caspase-3 inhibitors. One compound, 5i , was found to be exceptionally potent, with an IC50 of 1.15 nM. nih.gov Another study also identified several nanomolar-range caspase inhibitors among 1,2-benzisothiazol-3-one derivatives, including compounds 6b, 6r, 6s, and 6w . nih.gov

Currently, there is no available research data on the inhibition of Ube2T by this compound or its derivatives.

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Benzothiazole-Triazole Derivative (6s) | α-Glucosidase | 20.7 µM | nih.gov |

| Thiazolidinone-Benzothiazole Derivative (6) | α-Glucosidase | 3.20 ± 0.70 µM | researchgate.net |

| Benzothiazole Analog | Urease | 1.4 ± 0.10 to 34.43 ± 2.10 µM | nih.gov |

| 2-Amino-6-arylbenzothiazole (3b) | Urease | 6.01 ± 0.23 μM | researchgate.net |

| 1,2-Benzisothiazol-3-one Derivative (5i) | Caspase-3 | 1.15 nM | nih.gov |

| 1,2-Benzisothiazol-3-one Derivatives (6b, 6r, 6s, 6w) | Caspase-3 | Nanomolar range | nih.gov |

Mechanisms of Antimicrobial and Antifungal Action (In Vitro Focus)

The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. In vitro studies have begun to identify the specific molecular targets within bacteria and fungi that are responsible for the observed activity of these compounds.

Bacterial Target Identification (e.g., MurB)

Recent research has highlighted the potential of benzothiazole derivatives to act as antibacterial agents by inhibiting essential bacterial enzymes. One such target is uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB) , an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov A molecular docking study of antipyrine-containing 6-substituted benzothiazole-based azo dyes suggested that these compounds interact with the active site of the MurB enzyme. nih.gov This interaction is believed to disrupt the cell wall synthesis process, leading to bacterial cell death. The presence of a chloro group at the 5th position of the benzothiazole ring was found to enhance this antibacterial activity. nih.gov

Fungal Target Identification (e.g., 14α-lanosterol demethylase)

A primary target for many antifungal drugs is the enzyme 14α-lanosterol demethylase , a cytochrome P450 enzyme (CYP51) that plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. Azole antifungals, a major class of antifungal agents, function by having one of the nitrogen atoms in their azole ring coordinate to the heme iron of the enzyme. nih.gov While direct studies on this compound are limited, the broader class of thiazole-containing compounds has been investigated as inhibitors of this enzyme, suggesting a potential mechanism of action for antifungal benzothiazole derivatives. mdpi.com

Exploration of Potential Antiproliferative and Anticancer Mechanisms (In Vitro Focus)

Derivatives of the benzothiazole scaffold have demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines. These compounds influence cellular processes by disrupting key signaling pathways and inducing apoptosis.

Cellular Pathway Disruption and Target Identification

Research into benzothiazole derivatives has identified their capability to interfere with critical cellular signaling pathways implicated in cancer cell proliferation and survival. One such derivative, N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11), has been shown to induce cytotoxicity and apoptosis in human glioblastoma (U87) and cervix cancer (HeLa) cells by suppressing the PI3K/AKT signaling pathway. nih.gov Treatment with PB11 led to the downregulation of PI3K and AKT, key proteins in this pathway that, when aberrantly activated, contribute to the growth and development of various cancers. nih.gov

Furthermore, studies on 2-phenylimidazo[2,1-b]benzothiazole derivatives, such as Triflorcas (TFC), have revealed their ability to target the Met receptor tyrosine kinase. plos.org These compounds interfere with Met phosphorylation and disrupt downstream signaling, hampering the survival and anchorage-independent growth of Met-dependent cancer cells. plos.org The flexibility of the Met active site allows these derivatives to exert their effects, suggesting a potential for broad anticancer activity. plos.org

The antiproliferative effects of various benzothiazole derivatives have been observed in a range of cancer cell lines, as detailed in the table below.

| Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference |

| N-(1,3-Benzothiazol-2-yl)benzamides | HepG2 (Hepatocellular Carcinoma), MCF-7 (Breast Cancer) | Prominent inhibition of cell growth, proapoptotic effects | researchgate.net |

| Phenylacetamide derivatives of benzothiazole | AsPC-1, Capan-2, BxPC-3 (Pancreatic Cancer); PTJ64i, PTJ86i (Paraganglioma) | Marked reduction in cell viability at low micromolar concentrations | mdpi.comnih.gov |

| 2-Aminobenzothiazole | HEp-2 (Laryngeal Carcinoma) | Dose- and time-dependent cytotoxicity, induction of apoptosis | europeanreview.org |

| Benzo[d]isothiazole hydrazones | Leukemia and solid tumor cell lines | Cytotoxicity at micromolar concentrations | ddg-pharmfac.net |

| B-norcholesteryl benzimidazole (B57391) and benzothiazole derivatives | HeLa (Cervical Carcinoma), A549 (Lung Carcinoma), HEPG2 (Liver Carcinoma) | Antiproliferative activity, induction of apoptosis | nih.gov |

| 2-Aminobenzamide derivatives with benzothiazole moiety | A549 (Lung Cancer), SW480 (Colon Cancer) | Cytotoxicity | researchgate.net |

Molecular Interactions Leading to Cytotoxicity

The cytotoxic effects of benzothiazole derivatives are often mediated through the induction of apoptosis. The novel benzothiazole derivative PB11, for instance, triggers classical apoptotic symptoms such as DNA fragmentation and nuclear condensation in U87 and HeLa cells. nih.gov This process is associated with an increase in the activities of caspase-3 and -9, key executioner and initiator caspases in the apoptotic cascade. nih.gov Western blotting analysis confirmed the upregulation of cellular levels of caspase-3 and cytochrome-c following PB11 treatment, further indicating the induction of apoptosis. nih.gov

Similarly, 2-aminobenzothiazole has been found to induce apoptosis in human laryngeal carcinoma (HEp-2) cells. europeanreview.org This is evidenced by an increase in the percentage of apoptotic cells and the activation of caspases 3/7. europeanreview.org Furthermore, this compound was observed to cause depolarization of the inner mitochondrial membrane, a key event in the intrinsic apoptotic pathway. europeanreview.org

The table below summarizes the cytotoxic activity of selected benzothiazole derivatives against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-Aminobenzothiazole | HEp-2 | 5 | europeanreview.org |

| Compound 3a (2-aminobenzamide derivative) | A549 | 24.59 | researchgate.net |

| Compound 3c (2-aminobenzamide derivative) | A549 | 29.59 | researchgate.net |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A) | LungA549 | 68 µg/mL | researchgate.net |

| 6-nitrobenzo[d]thiazol-2-ol (C) | LungA549 | 121 µg/mL | researchgate.net |

Mechanisms Related to Neurobiological Pathways

Derivatives of this compound have been investigated for their potential to interact with various targets within the central nervous system, showing promise in the context of neurodegenerative diseases.

Histamine (B1213489) Receptor Ligand Interactions (e.g., H3R)

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the brain, making it a target for the treatment of neurological and psychiatric conditions. biorxiv.orgwikipedia.org Benzothiazole-based derivatives have been explored as ligands for the H3R. tandfonline.com

One study described a series of new benzothiazole-based derivatives as H3R ligands. The most affine compound, a 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative, displayed a Ki value of 0.012 μM. tandfonline.com Molecular docking studies suggest that these compounds can form key interactions, including hydrogen bonds and salt bridges, within the H3R binding site. tandfonline.com

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters. nih.gov Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov

Several studies have investigated benzothiazole and related benzothiazine derivatives as MAO inhibitors. A series of 2H-1,4-benzothiazin-3(4H)-ones were found to be potent inhibitors of both MAO isoforms, with a preference for MAO-B. nih.gov The most potent compounds exhibited IC50 values in the nanomolar range for MAO-B. nih.gov Similarly, a series of 2,1-benzothiazine derivatives showed inhibitory activity against both MAO-A and MAO-B in the lower micromolar range. rsc.orgresearchgate.net

Furthermore, a study on N-(benzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide derivatives identified compounds with selective MAO-B inhibitory effects. researchgate.net

Interactions with Amyloid-β (Aβ) Related Targets (e.g., ABAD-Aβ)

The aggregation of amyloid-β (Aβ) peptides is a hallmark of Alzheimer's disease. nih.gov Benzothiazole derivatives have been investigated for their ability to interact with Aβ and related targets. Benzothiazole amphiphiles (BAMs) have been shown to protect neuroblastoma cells from toxicity and oxidative stress induced by aggregated Aβ peptides. nih.gov These compounds appear to target Aβ and inhibit its interaction with catalase, thereby reducing Aβ-induced increases in hydrogen peroxide in cells. nih.gov

Another key target in Alzheimer's disease pathology is the interaction between Aβ and amyloid-binding alcohol dehydrogenase (ABAD). nih.gov Antagonizing this interaction has been shown to protect against mitochondrial and neuronal dysfunction. Structure-based design has led to the synthesis of benzothiazole phosphonate (B1237965) analogues as potential inhibitors of the Aβ-ABAD interaction. nih.gov In silico and in vitro studies of benzothiazole-isothiourea derivatives have also demonstrated their potential to inhibit Aβ aggregation by interacting with key amino acid residues involved in the conformational change of Aβ. nih.gov

Other Investigated Biological Activities (Mechanistic Perspective)

Derivatives of the benzothiazole scaffold have been the subject of extensive research to elucidate the molecular mechanisms underpinning their diverse biological effects. These investigations have spanned across several therapeutic areas, revealing interactions with various enzymes, receptors, and pathways.

The antidiabetic properties of benzothiazole derivatives are attributed to several mechanisms of action. A key target is the peroxisome proliferator-activated receptor (PPAR), a nuclear receptor that plays a crucial role in regulating genes involved in glucose and lipid metabolism. mdpi.com Certain 2-aminobenzothiazole derivatives have demonstrated high affinity for PPARγ, suggesting their potential as insulin (B600854) sensitizers. mdpi.com For instance, molecular docking studies have identified specific derivatives that bind effectively to this receptor, potentially modulating gene expression to improve glucose homeostasis. mdpi.com

Another significant mechanism involves the inhibition of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of cortisone (B1669442) to active cortisol, a hormone that can raise blood glucose levels. nih.gov Inhibition of this enzyme by N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives has been shown to lower plasma glucose levels in animal models of non-insulin-dependent diabetes mellitus. nih.gov

Furthermore, some benzothiazole derivatives have been investigated for their potential to inhibit α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates in the digestive tract. nih.gov By inhibiting these enzymes, the rate of glucose absorption can be slowed, helping to manage postprandial hyperglycemia.

Table 1: Investigated Antidiabetic Mechanisms of Benzothiazole Derivatives

| Mechanism of Action | Target Protein/Enzyme | Derivative Class | Reference |

| PPARγ Agonism | Peroxisome Proliferator-Activated Receptor γ | 2-Aminobenzothiazoles | mdpi.com |

| Enzyme Inhibition | 11β-hydroxysteroid dehydrogenase type 1 | N-(1,3-Benzothiazol-2-yl)benzenesulfonamides | nih.gov |

| Enzyme Inhibition | α-Amylase and α-Glucosidase | 1,2,3-Triazole-substituted heterocycles | nih.gov |

The anti-inflammatory activity of benzothiazole derivatives is often linked to their ability to inhibit key enzymes in the inflammatory cascade, particularly cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov Several novel benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties have been synthesized and shown to exhibit significant in vivo anti-inflammatory effects, with some compounds demonstrating selectivity for COX-2 over COX-1. nih.govnih.gov This selectivity is a desirable trait as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of the COX enzymes, providing a rationale for their inhibitory activity. nih.gov Beyond COX inhibition, the anti-inflammatory effects of benzothiazole derivatives may also be attributed to the modulation of other pro-inflammatory mediators, although this area requires further investigation.

Table 2: Anti-inflammatory Mechanisms of Benzothiazole Derivatives

| Mechanism of Action | Target Enzyme | Derivative Class | Reference |

| COX Inhibition | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Benzothiazole-benzenesulphonamides, Benzothiazole-carboxamides | nih.govnih.gov |

Benzothiazole derivatives have demonstrated a broad spectrum of antiviral activities, targeting various stages of the viral life cycle. One of the well-studied mechanisms is the inhibition of viral enzymes essential for replication. For example, certain benzothiazole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govmdpi.com These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inactivates it and prevents the conversion of viral RNA to DNA. nih.gov

Other benzothiazole derivatives have shown inhibitory activity against the hepatitis C virus (HCV) and herpes simplex virus (HSV). nih.gov For HSV, some pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have been shown to reduce viral plaques, indicating an interference with viral replication or entry. nih.gov Additionally, some compounds have been found to inhibit influenza A virus, although the precise mechanism may not always involve direct enzyme inhibition. nih.gov

Table 3: Antiviral Mechanisms of Benzothiazole Derivatives

| Virus | Mechanism of Action | Derivative Class | Reference |

| HIV-1 | Non-nucleoside reverse transcriptase inhibition | Various benzothiazole derivatives | nih.govmdpi.com |

| Herpes Simplex Virus (HSV) | Inhibition of viral replication/entry | Pyrimido[2,1-b]benzothiazoles, Benzothiazolo[2,3-b]quinazolines | nih.gov |

| Influenza A Virus | Inhibition of viral activity (mechanism varied) | Tricyclic 2-substituted 7,8-dihydro-6H-imidazo[2,1-b] nih.govresearchgate.netbenzothiazol-5-ones | nih.gov |

| Vaccinia virus, Newcastle disease virus, Western equine encephalomyelitis virus | Virus inhibitory activity | 3-(2-ethylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethione | nih.govijrps.com |

The antitubercular activity of benzothiazole derivatives is a significant area of research, with several promising mechanisms identified. nih.gov A key target in Mycobacterium tuberculosis is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. nih.gov Nitrobenzothiazinone derivatives, which contain a related heterocyclic system, are known to inhibit DprE1. scispace.com More recently, novel benzothiazolylpyrimidine-5-carboxamides have been synthesized and shown to inhibit DprE1 with high selectivity and good bioavailability. nih.gov

Another potential mechanism involves the inhibition of other essential mycobacterial enzymes. While specific targets for many benzothiazole derivatives are still under investigation, the structural diversity of this class of compounds allows for interaction with a range of biological macromolecules. nih.gov

Table 4: Antitubercular Mechanisms of Benzothiazole Derivatives

| Mechanism of Action | Target Enzyme | Derivative Class | Reference |

| Cell Wall Synthesis Inhibition | Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) | Benzothiazolylpyrimidine-5-carboxamides | nih.gov |

Benzothiazole derivatives have emerged as a promising class of antimalarial agents, with various proposed mechanisms of action against Plasmodium falciparum, the deadliest species of malaria parasite. nih.gov Some derivatives have been shown to be active against all stages of the parasite's intraerythrocytic life cycle, with some exhibiting marked activity against mature schizonts and others against young schizont forms. researchgate.net

One of the investigated mechanisms is the disruption of the mitochondrial membrane potential in the parasite. researchgate.net Additionally, some benzothiazole compounds may exert their antimalarial effect through immunomodulatory actions, such as the production of nitric oxide (NO). researchgate.net The structure-activity relationship studies indicate that the substitution pattern on the benzothiazole scaffold is crucial for antimalarial potency. nih.gov

Table 5: Antimalarial Mechanisms of Benzothiazole Derivatives

| Mechanism of Action | Target/Effect | Derivative Class | Reference |

| Disruption of Mitochondrial Function | Mitochondrial membrane potential | 2-Substituted 6-nitro- and 6-amino-benzothiazoles | researchgate.net |

| Immunomodulation | Nitric oxide production | 2-Substituted 6-nitro- and 6-amino-benzothiazoles | researchgate.net |

| Inhibition of Parasite Growth | All intraerythrocytic stages | Various benzothiazole derivatives | researchgate.netnih.gov |

Coordination Chemistry and Ligand Design in Biological Systems

The benzothiazole moiety, with its nitrogen and sulfur heteroatoms, possesses excellent coordination properties, making it a valuable ligand in the design of metal complexes with potential biological applications. biointerfaceresearch.com The nitrogen atom of the thiazole (B1198619) ring and any exocyclic donor atoms can effectively bind to a variety of metal ions, forming stable coordination compounds. beilstein-journals.org

Benzothiazole-based ligands have been used to synthesize complexes with metals such as cobalt(III) and ruthenium(III). biointerfaceresearch.com These complexes have been investigated for their interactions with biological macromolecules, including DNA. Studies have shown that some of these metal complexes can bind to DNA, potentially through intercalation, and exhibit nuclease activity. biointerfaceresearch.com

The design of these ligands can be tailored to influence the geometry and electronic properties of the resulting metal complexes, which in turn can affect their biological activity. For instance, the introduction of different substituents on the benzothiazole ring can modulate the lipophilicity and steric hindrance of the ligand, thereby influencing the stability and reactivity of the complex. The ability of benzothiazole derivatives to act as ligands for metal ions opens up possibilities for the development of novel metallodrugs with unique mechanisms of action. researchgate.netnih.gov

Metal Complexation by Benzothiazole-Amine Ligands

Benzothiazole derivatives containing amine functional groups, such as this compound, are versatile ligands in coordination chemistry. biointerfaceresearch.com The benzothiazole nucleus possesses multiple potential donor atoms, including the endocyclic nitrogen atom of the thiazole ring, the sulfur atom, and the nitrogen atom of the exocyclic amine group, which can participate in binding to a metal center. biointerfaceresearch.commdpi.com

Research into benzothiazole-based Schiff base ligands, which share the core benzothiazole-amine structure, has demonstrated their ability to form stable complexes with a variety of transition metals. pnrjournal.com These metals include, but are not limited to, cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). pnrjournal.com The coordination of the metal ion often involves the imine nitrogen and a phenolic oxygen atom in Schiff bases, but the fundamental principle of chelation by the benzothiazole-amine scaffold remains relevant. pnrjournal.com

The formation of these metal complexes results in a defined geometric arrangement of the ligand around the central metal ion. The resulting geometry is dependent on the specific metal ion and the ligand structure. Common coordination geometries observed for metal complexes of benzothiazole derivatives include octahedral, square planar, and tetrahedral. pnrjournal.comresearchgate.net For example, studies on certain benzothiazole Schiff base complexes have proposed octahedral geometries for Co(II), Ni(II), and Cu(II) complexes. pnrjournal.com The formation of these well-defined three-dimensional structures is crucial as it dictates the molecule's shape and ability to interact with specific biological targets.

The table below summarizes various metal complexes formed with benzothiazole-amine type ligands and their characterized properties.

| Ligand Type | Metal Ion(s) | Proposed Geometry | Key Characterization Findings |

| Benzothiazole Schiff Base | Co(II), Ni(II), Cu(II) | Octahedral | Molar conductivity experiments indicated the complexes are non-electrolytes. Magnetic susceptibility data supported the paramagnetic nature and octahedral geometry. pnrjournal.com |

| 2-amino acetate (B1210297) benzothiazole | Ni(II), Zn(II), Cd(II), Sn(II) | Tetrahedral | Spectral measurements were used to propose monomeric structures for the complexes with a tetrahedral geometry. researchgate.net |

| 2-amino acetate benzothiazole | Cu(II) | Square Planar | The copper complex was proposed to have a square planar geometry based on spectral data. researchgate.net |

| Benzothiazole aniline (B41778) (BTA) conjugate | Mn(II), Fe(II), Co(II), Zn(II) | Not specified | Compounds were characterized by NMR, mass spectrometry, and FT-IR. The Mn(II) complex showed stability under physiological conditions. nih.gov |

This table is generated based on data from studies on various benzothiazole-amine derivatives.

Influence of Metal Centers on Ligand-Target Interactions

The coordination of a metal ion to a benzothiazole-amine ligand does more than just alter its structure; it profoundly influences its interaction with biological targets, often enhancing its therapeutic potential. pnrjournal.comresearchgate.net This enhancement can be attributed to several factors, as explained by concepts such as Tweedy's chelation theory, which suggests that chelation can increase the lipophilic nature of the ligand, thereby facilitating its transport across cell membranes. researchgate.net

One of the most significant consequences of metal complexation is the modulation of the ligand's affinity for its biological target, frequently identified as DNA. pnrjournal.comnih.gov The metal center can influence both the mode and the strength of the DNA-ligand interaction. For instance, studies have shown that metal complexes of benzothiazole derivatives can bind to DNA through intercalation. pnrjournal.com The choice of metal can have a dramatic effect; in one study, a copper(II) complex was found to bind to DNA more significantly than other tested metal complexes. pnrjournal.com Another investigation involving a manganese (Mn) complex of a benzothiazole aniline derivative revealed that the benzothiazole portion of the molecule interacts with the minor groove of DNA. nih.gov

Furthermore, the metal center itself can be a source of biological activity. Transition metals can participate in redox reactions within the cell, leading to the generation of reactive oxygen species (ROS). nih.gov Elevated ROS levels can induce oxidative stress and trigger apoptotic pathways in cancer cells, representing a key mechanism of anticancer activity. nih.gov For example, Mn(II), Co(II), and Cu(II) complexes of a benzothiazole aniline derivative were shown to promote the production of ROS in HepG2 tumor cells. nih.gov

The influence of the metal center is summarized in the table below, highlighting its role in modifying the biological activity of benzothiazole-amine ligands.

| Metal Center | Influence on Ligand | Effect on Target Interaction | Observed Biological Outcome |

| Mn(II) | Forms a stable complex with a benzothiazole aniline-salen ligand. | Interacts with the minor groove of DNA. | Promotes ROS production in cancer cells; exhibits synergistic cytotoxicity against liver, breast, and colon cancer cells. nih.gov |

| Cu(II) | Forms a complex with a benzothiazole Schiff base ligand. | Significantly improves DNA binding compared to other metals. | Enhanced interaction with the molecular target (DNA). pnrjournal.com |

| Co(II), Cu(II) | Form complexes with a benzothiazole aniline-salen ligand. | Not specified | Promoted the production of reactive oxygen species in tumor cell lines. nih.gov |

| Ru(II), Os(II) | Form C,N-chelating complexes with 2-phenylbenzothiazole (B1203474) derivatives. | Interactions with proteins are suggested to be the primary mechanism, with DNA being an unlikely target. | Antiproliferative activity in cancer cells is an order of magnitude more potent than the free ligands. nih.govresearchgate.net |

This table is generated based on data from studies on various benzothiazole-amine derivatives and related structures.

Q & A

Q. What synthetic methodologies are effective for preparing 2-(1,2-benzothiazol-3-yl)ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves coupling benzothiazole derivatives with ethylamine precursors. For example, hydrazide intermediates (e.g., 2-(1,2-benzothiazol-3-yl)propanoic acid hydrazide) can react with aldehydes under reflux in ethanol with acetic acid catalysis, yielding derivatives with >90% purity after recrystallization . Optimization may include adjusting solvent polarity (e.g., ethanol-water mixtures), reaction time (8–12 hours), and stoichiometric ratios (1:1.02 aldehyde:hydrazide). Monitoring via TLC or HPLC ensures intermediate purity.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- NMR : Analyze proton environments (e.g., benzothiazole aromatic protons at δ 7.3–8.0 ppm, ethylamine protons at δ 2.5–3.5 ppm) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. For low-solubility compounds, slow crystallization from ethanol/water mixtures is recommended .

- IR spectroscopy : Identify characteristic stretches (e.g., NH₂ at ~3178 cm⁻¹, C=N at ~1604 cm⁻¹) .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices, such as biological samples?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm for benzothiazole absorption). Mobile phases of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improve resolution .

- LC-MS : Electrospray ionization (ESI+) detects the [M+H]⁺ ion (e.g., m/z ~179 for C₉H₁₀N₂S). Validate with internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) for benzothiazole derivatives?

Discrepancies often arise from polymorphic forms or impurities. For example, CAS RN 95-16-9 (1,3-benzothiazole-6-amine) lists varying melting points due to hydrate formation . Mitigation strategies:

Q. What experimental approaches are recommended to investigate the structure-activity relationship (SAR) of this compound derivatives in biological systems?

- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the benzothiazole 6-position to modulate receptor binding .

- Docking studies : Use AutoDock Vina to predict interactions with targets like 5-HT2A receptors, guided by analogs such as 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine .

- In vitro assays : Test cytotoxicity (MTT assay) and receptor affinity (radioligand binding) in neuronal cell lines .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Low solubility or polymorphism complicates crystallization. Solutions include:

- Co-crystallization : Add small molecules (e.g., adamantane derivatives) to stabilize H-bonded dimers .

- High-throughput screening : Test >50 solvent combinations (e.g., DMSO, DMF, ethanol) using robotic platforms.

- Twinned data refinement : Apply SHELXL’s TWIN and BASF commands for problematic datasets .

Q. What mechanistic insights can be gained from studying intermolecular interactions in this compound crystals?

Hydrogen bonding (N–H⋯N) and π-π stacking dominate packing. For example, in adamantane derivatives, dimers form via N–H⋯N bonds (2.89 Å), while S⋯S interactions (3.62 Å) stabilize ribbons . Such data inform solubility modifications (e.g., methyl groups to disrupt H-bonding).

Q. How should researchers validate conflicting bioactivity data for benzothiazole derivatives across studies?

- Reproducibility checks : Replicate assays under identical conditions (e.g., cell line, incubation time).

- Meta-analysis : Compare IC₅₀ values from >3 independent studies using standardized units (e.g., μM vs. µg/mL).

- Counter-screening : Test off-target effects (e.g., CYP450 inhibition) to rule out false positives .

Methodological Best Practices

Q. Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.